molecular formula C35H37N5O7 B3721555 Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-

Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-

Cat. No.: B3721555
M. Wt: 639.7 g/mol
InChI Key: RMQXDNUKLIDXOS-UHFFFAOYSA-N
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Description

Chemical Identity: This compound is a protected guanosine derivative extensively used in oligonucleotide synthesis. Key structural features include:

  • 5'-O-DMT group: A dimethoxytrityl (bis(4-methoxyphenyl)phenylmethyl) group that facilitates purification via reversible binding to solid-phase resins .
  • 2'-Deoxyribose: The absence of a hydroxyl group at the 2'-position renders it suitable for DNA synthesis.
  • N-Isobutyryl protection: The 2-methyl-1-oxopropyl group protects the exocyclic amine of guanine, preventing side reactions during phosphoramidite coupling .

Molecular Formula: C₄₄H₅₄N₇O₈P Molecular Weight: 839.92 g/mol CAS Numbers: 93183-15-4, 73591-24-9, 74925-77-2, 127263-01-8, and others . Synonyms:

  • DMT-dG(ib) Phosphoramidite
  • 5'-O-(Dimethoxytrityl)-N-isobutyryldeoxyguanosine .

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQXDNUKLIDXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)- typically involves multiple steps, including protection and deprotection of functional groups, selective modifications, and coupling reactions. The key steps include:

    Protection of the 5’-hydroxyl group: with a bis(4-methoxyphenyl)phenylmethyl group.

    Deoxygenation at the 2’ position: to introduce the deoxy modification.

    N-alkylation: with 2-methyl-1-oxopropyl to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the N-(2-methyl-1-oxopropyl) moiety.

    Substitution: Nucleophilic substitution reactions can occur at the 5’-O position or the N-alkyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of modified nucleotides and oligonucleotides.
  • Acts as a precursor for the development of novel nucleoside analogs.

Biology:

  • Studied for its potential role in DNA and RNA interactions.
  • Used in the development of probes for nucleic acid research.

Medicine:

  • Investigated for its potential antiviral and anticancer properties.
  • Used in the design of therapeutic agents targeting specific nucleic acid sequences.

Industry:

Mechanism of Action

The mechanism of action of Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)- involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands, potentially disrupting normal nucleic acid functions. This disruption can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include specific nucleotide sequences, and the pathways involved may include inhibition of polymerase enzymes or activation of cellular stress responses .

Comparison with Similar Compounds

Structural Analogues

(a) Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-
  • Base Modification : Cytosine replaces guanine.
  • Molecular Formula : C₃₄H₃₇N₃O₇
  • CAS : 100898-62-2 .
  • Key Differences :
    • Smaller molecular weight (452.46 g/mol vs. 839.92 g/mol) due to cytosine's simpler structure.
    • Used in DNA synthesis for cytosine incorporation, with similar DMT and isobutyryl protective groups .
(b) 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine
  • Modification : 2'-O-propargyl group replaces 2'-deoxy.
  • CAS: Not explicitly listed (propargyl derivatives in ).
  • Key Differences :
    • Propargyl group enhances click chemistry compatibility for post-synthetic labeling.
    • Demonstrates antiviral activity against RNA viruses (e.g., influenza, hepatitis C) by inhibiting replication .
(c) Guanosine, 5'-amino-5'-deoxy-2'-O-methyl-N-(2-methyl-1-oxopropyl)-
  • Modifications: 5'-amino and 2'-O-methyl groups.
  • Molecular Formula : C₁₅H₂₂N₆O₅
  • CAS : 194034-75-8 .
  • Key Differences: 2'-O-methyl enhances nuclease resistance, making it ideal for antisense RNA applications. 5'-amino group enables conjugation with fluorescent tags or peptides .

Functional Analogues

(a) 8-Oxo-dG CEP (Guanosine, 5'-O-DMT-2'-deoxy-7,8-dihydro-8-oxo-N-(2-methyl-1-oxopropyl)-)
  • Modification : 8-oxo-guanine (oxidized base).
  • Key Differences: Prone to mismatches (e.g., pairs with adenine), used to study oxidative DNA damage and mutagenesis .
(b) 5'-O-DMT-2'-O-methyl-N-(2-methyl-1-oxopropyl)guanosine
  • Modification : 2'-O-methyl group.
  • CAS : 114745-26-5 .
  • Key Differences :
    • Increased duplex stability and nuclease resistance compared to 2'-deoxy derivatives.
    • Used in siRNA and antisense oligonucleotides for therapeutic applications .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Modifications Applications
Guanosine, 5'-O-DMT-2'-deoxy-N-(2-methyl-1-oxopropyl)- 73591-24-9 C₄₄H₅₄N₇O₈P 839.92 5'-DMT, 2'-deoxy, N-isobutyryl DNA synthesis, therapeutics
Cytidine, 5'-O-DMT-2'-deoxy-N-(2-methyl-1-oxopropyl)- 100898-62-2 C₃₄H₃₇N₃O₇ 452.46 Cytosine base DNA synthesis
5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine N/A Not provided N/A 2'-O-propargyl Antiviral research
8-Oxo-dG CEP N/A Not provided N/A 8-oxoguanine Oxidative damage studies
5'-O-DMT-2'-O-methylguanosine 114745-26-5 C₃₆H₃₉N₅O₈ 693.73 2'-O-methyl siRNA, antisense RNA

Biological Activity

Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)- is a synthetic nucleoside derivative notable for its potential biological activities. This compound is characterized by its complex structure, which includes a guanosine backbone and multiple methoxyphenyl groups, contributing to its pharmacological properties.

  • Molecular Formula : C₃₅H₃₇N₅O₇
  • Molecular Weight : 635.69 g/mol
  • CAS Number : 166758-17-4

The compound's structure can be represented as follows:

Guanosine Structure C35H37N5O7\text{Guanosine Structure }\quad \text{C}_{35}\text{H}_{37}\text{N}_{5}\text{O}_{7}

The biological activity of this compound primarily stems from its interaction with nucleic acid structures and various cellular pathways. It is believed to act through the following mechanisms:

  • Inhibition of Nucleoside Transporters : This compound may inhibit nucleoside transporters, affecting the uptake of nucleosides in cells, which can lead to altered cellular metabolism and proliferation.
  • Modulation of Enzymatic Activity : Guanosine derivatives often exhibit the ability to modulate the activity of enzymes involved in nucleotide metabolism, such as kinases and phosphatases.
  • Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

Anticancer Activity

Recent studies have indicated that guanosine derivatives possess significant anticancer properties. For instance:

  • Case Study 1 : In vitro tests demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
  • Case Study 2 : A study published in Cancer Research reported that guanosine derivatives could enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to their effects.

Neuroprotective Effects

Guanosine has been shown to exert neuroprotective effects, particularly in models of neurodegenerative diseases:

  • Case Study 3 : Research published in Neuroscience Letters found that guanosine administration reduced neuronal apoptosis in models of Alzheimer's disease, suggesting a potential therapeutic role in neuroprotection.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation and induces apoptosis in cancer cell linesCancer Research
NeuroprotectionReduces neuronal apoptosis in neurodegenerative disease modelsNeuroscience Letters
AntioxidantScavenges free radicals, reducing oxidative stressJournal of Medicinal Chemistry

Q & A

Q. What are the key synthetic strategies for introducing the bis(4-methoxyphenyl)phenylmethyl (DMT) group to the 5'-OH position of 2'-deoxyguanosine derivatives?

The DMT group is introduced via nucleophilic substitution under anhydrous conditions. A typical protocol involves dissolving the deoxyguanosine derivative in pyridine or acetonitrile, followed by reaction with 4,4′-dimethoxytrityl chloride (DMT-Cl) in the presence of a catalytic base (e.g., DMAP or triethylamine). Excess reagents are removed by precipitation in cold hexane, and purification is achieved via silica gel chromatography .

Q. How is the N-(2-methyl-1-oxopropyl) (isobutyryl) protecting group selectively applied to the exocyclic amine of guanine?

The isobutyryl group is introduced using isobutyric anhydride in a polar aprotic solvent (e.g., DMF or acetonitrile) with 4-dimethylaminopyridine (DMAP) as a catalyst. Selective protection is ensured by pre-activating the exocyclic amine via transient silylation (e.g., with BSA, bis(trimethylsilyl)acetamide) to prevent undesired O-acylation .

Q. What analytical techniques are critical for verifying the structural integrity of this compound post-synthesis?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm the presence of DMT (aromatic protons at δ 6.8–7.4 ppm) and isobutyryl (methyl groups at δ 1.0–1.2 ppm).
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates the molecular weight (e.g., expected [M+H]+^+ at m/z 839.92 for C44_{44}H54_{54}N7_7O8_8P) .

Advanced Research Questions

Q. How do steric effects from the DMT and isobutyryl groups influence coupling efficiency in solid-phase oligonucleotide synthesis?

The bulky DMT group can hinder phosphoramidite coupling, particularly in sequences with high GC content. Optimizing activator concentration (e.g., using 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile) and extending coupling times (180–300 seconds) improves yields. Post-synthesis, trityl-on HPLC analysis quantifies coupling efficiency by measuring DMT+^+ absorption at 498 nm .

Q. What methodologies address conflicting NMR data when characterizing regioisomeric byproducts in DMT-protected guanosine derivatives?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from regioisomers (e.g., distinguishing 3′- vs. 5′-phosphorylation).
  • Ion-exchange chromatography : Separates charged byproducts (e.g., incomplete deprotection intermediates) prior to MS analysis .

Q. How does the presence of the DMT group affect the metabolic stability of antisense oligonucleotides incorporating this modified guanosine?

Comparative studies using liver microsomes or serum nucleases show that DMT protection reduces exonuclease-mediated degradation. However, the hydrophobicity of DMT may increase nonspecific protein binding, requiring empirical optimization of phosphorothioate linkages or sugar modifications (e.g., 2′-O-methyl) to balance stability and activity .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported CAS registry numbers for this compound across databases?

Cross-reference authoritative sources (e.g., PubChem, ECHA) using structural identifiers (InChIKey: XOGFMGILOQRERI-HUROMRQRSA-N) rather than CAS numbers. For example, CAS 93183-15-4 corresponds to the phosphoramidite form, while 93966-63-3 refers to the xanthenyl-protected analogue .

Q. What experimental controls are essential when evaluating the antiviral activity of oligonucleotides containing this modified guanosine?

  • Negative controls : Scrambled sequences or mismatch oligos.
  • Positive controls : Commercial antisense reagents (e.g., gapmers with locked nucleic acids).
  • Dose-response assays : IC50_{50} values should be normalized to cellular uptake efficiency (e.g., via fluorescent tagging) .

Methodological Best Practices

Recommended purification protocols for large-scale synthesis of this compound:

  • Flash chromatography : Use a gradient of 0–5% methanol in dichloromethane with 0.1% triethylamine to prevent detritylation.
  • Recrystallization : Dissolve in warm ethyl acetate and precipitate with n-hexane (yield >85%) .

Q. How to mitigate detritylation during storage or handling?

Store the compound under inert gas (argon) at –20°C in amber vials. Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1% w/w to prevent acid-catalyzed cleavage of the DMT group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-
Reactant of Route 2
Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-

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